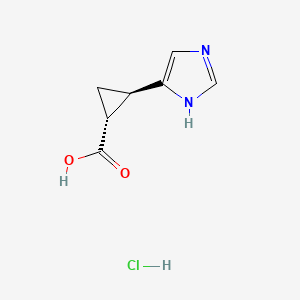

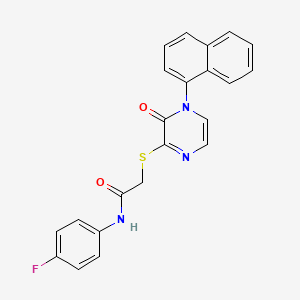

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, which are prepared from commercially available 2-amino pyridine. These studies explore the conditions and catalysts for Suzuki cross-coupling/hydrolysis reactions, showing the versatility of cyclopropane derivatives in chemical synthesis (Du Hui-r, 2014).

Conformational Restriction and Receptor Agonism

A significant application lies in the design of conformationally restricted analogues of histamine, which serve as potent histamine H3 receptor agonists. These analogues, including various cyclopropane-based structures, highlight the role of conformational restriction in enhancing receptor specificity and potency (Yuji Kazuta et al., 2003).

Coordination Polymers and Photocatalytic Behavior

Cyclopropane derivatives also find applications in the assembly of Co(II) coordination polymers, showcasing structural variability, electrochemical properties, and photocatalytic behavior. These studies reveal the potential of cyclopropane compounds in developing semiconductive materials and efficient photocatalysts for environmental applications (J. Cui et al., 2017).

N-Heterocyclic Carbene Precursors

Research into the synthesis of N-heterocyclic carbene (NHC) precursor imidazolium salts from cyclopropane derivatives underscores their importance in catalysis. These precursors facilitate the development of NHC ligands and catalysts, vital in various chemical transformations (Lukas Hintermann, 2007).

Peptide Synthesis and Structural Studies

The role of cyclopropane derivatives extends into peptide synthesis and structural studies, where they are used to understand the impact of conformational constraints on peptide structure and function. This research contributes to the broader understanding of peptide chemistry and the development of novel peptides with tailored properties (Stefan Abele et al., 1999).

Propiedades

IUPAC Name |

(1R,2R)-2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITVICGBSYEWHI-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CN=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)

![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)